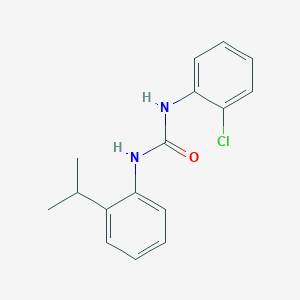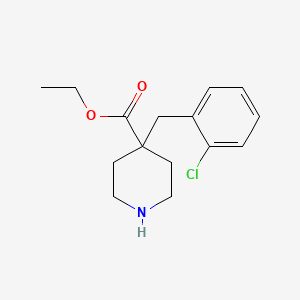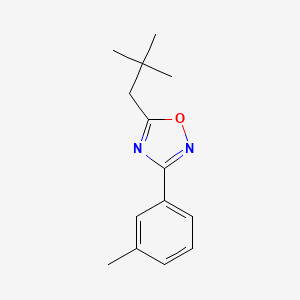![molecular formula C13H14Cl3NO2 B5317929 2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5317929.png)
2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as FGIN-1-27 and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Mecanismo De Acción
FGIN-1-27 is a selective antagonist of the 2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride receptor, which is a member of the metabotropic glutamate receptor family. This receptor is involved in several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. By blocking the this compound receptor, FGIN-1-27 may be able to modulate the activity of neurotransmitters such as dopamine and glutamate, which are involved in these disorders.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuroplasticity and has been implicated in several neurological and psychiatric disorders. Additionally, FGIN-1-27 has been shown to increase the activity of the GABAergic system, which is involved in anxiety and mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FGIN-1-27 in lab experiments is its selectivity for the 2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride receptor. This allows researchers to specifically target this receptor and study its effects on various neurological and psychiatric disorders. However, one limitation of using FGIN-1-27 is its potential toxicity, particularly at high doses. Additionally, FGIN-1-27 may have off-target effects on other receptors and neurotransmitter systems, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on FGIN-1-27. One area of focus is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additional research is needed to determine the optimal dosing and administration of FGIN-1-27, as well as its long-term safety and efficacy. Additionally, future research could explore the potential of FGIN-1-27 in combination with other drugs or therapies for the treatment of these disorders. Finally, further studies are needed to elucidate the mechanisms underlying the effects of FGIN-1-27 on neurotransmitter systems and neuroplasticity.
Métodos De Síntesis
The synthesis of FGIN-1-27 involves several steps, starting with the reaction of 2-aminoethanol with 2,5-dichlorobenzaldehyde to form the intermediate 2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol. This intermediate is then converted to the hydrochloride salt of FGIN-1-27 through a reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
FGIN-1-27 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as potential antipsychotic effects in schizophrenia models. Additionally, FGIN-1-27 has been shown to have potential as a treatment for drug addiction, particularly in cocaine and alcohol addiction models.
Propiedades
IUPAC Name |
2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2.ClH/c14-9-1-3-12(15)11(7-9)13-4-2-10(18-13)8-16-5-6-17;/h1-4,7,16-17H,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSWNKJJJQDFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCO)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-isopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5317849.png)
![N~3~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5317854.png)
![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5317859.png)

![6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5317870.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5317885.png)
![1-acetyl-N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-piperidinecarboxamide](/img/structure/B5317893.png)

![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)
![1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5317935.png)
![5-methoxy-2-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5317937.png)

![N-(2,4-difluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317950.png)